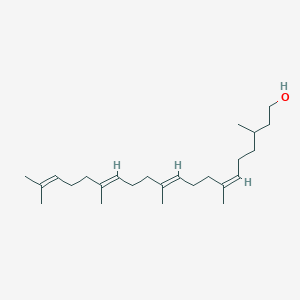

ditrans,polycis-Dolichol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

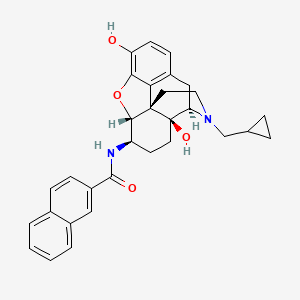

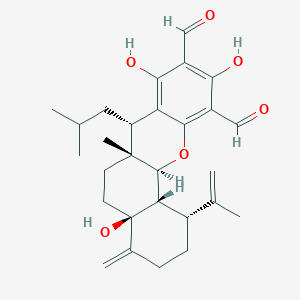

Dolichol is any one of a group of prenol derivatives made up of varying numbers of cis-linked isoprene units, terminating in an alpha-saturated isoprenoid group containing an alcohol functional group, with the three isoprene units at the distal end trans-linked. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an isoprenoid and a polyprenol.

科学的研究の応用

Dolichol: A Curriculum Cognitionis

- Overview : Dolichols were first identified about 30 years ago while examining animal tissues for a precursor to the polyisoprenoid side chain of ubiquinone. Found in all eukaryotic organisms, dolichols play a role in protein N-glycosylation, acting as cofactors. Their concentration is a controlling factor in protein N-glycosylation, influenced by dolichol kinase and dolichol phosphate phosphatase activities. Several diseases involve aberrations in these pathways (Hemming, 1992).

Metabolomics Profiling in Plasmodium falciparum

- Key Findings : This study on Plasmodium falciparum revealed active de novo biosynthesis of dolichols. It observed a distinctive dolichol profile across different developmental stages of the parasite, suggesting variations in cis-polyisoprenoid biosynthesis. The research confirmed the presence of an active cis-prenyltransferase and a polyprenol reductase, indicating that polyprenols might substitute dolichols in biological functions when dolichol synthesis is impaired (Zimbres et al., 2019).

Distribution, Metabolism, and Function

- Insights : This paper discusses the distribution, metabolism, and functions of dolichol and polyprenols. It highlights the presence of dolichol in various forms across species and its involvement in glycosylation. Advances in lipid methodology have facilitated better understanding of these compounds, suggesting their limited involvement in glycosylation despite their abundance in cells (Rip et al., 1985).

Dolichol Biosynthesis Defects

- Application in Disease Understanding : Dolichol plays a critical role as a lipid carrier in N-linked protein glycosylation. This review discusses metabolic disorders related to defects in dolichol biosynthesis, providing insights into the functions of this lipid class in human health (Cantagrel & Lefeber, 2011).

Research on Dolichol Isolation

- Methodological Advances : A new method was developed for isolating single polyprenols or dolichols from isoprenoid alcohols using high-performance liquid chromatography. This method is significant for projects requiring pure polyprenols or dolichols (Carlson et al., 2000).

Dolichol's Role in Membrane Fluidity

- Biophysical Effects : This study examined dolichol's effects on the structure and fluidity of model membranes, suggesting that dolichol destabilizes certain bilayer structures and promotes the formation of hexagonal II phase in membranes (Valtersson et al., 1985).

Dolichol as a Radical Scavenger

- Antioxidant Properties : Research indicates that dolichol may act as a radical scavenger, protecting cell membranes from oxidative stress. Its levels increase with age, and it potentially interacts with other molecules to form a free-radical-transfer chain (Bergamini et al., 2004).

特性

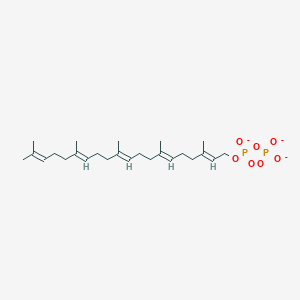

製品名 |

ditrans,polycis-Dolichol |

|---|---|

分子式 |

C25H44O |

分子量 |

360.6 g/mol |

IUPAC名 |

(6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-6,10,14,18-tetraen-1-ol |

InChI |

InChI=1S/C25H44O/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-26/h11,13,15,17,25-26H,7-10,12,14,16,18-20H2,1-6H3/b22-13+,23-15+,24-17- |

InChIキー |

KLGBTYNAYAZPFD-QOLULZROSA-N |

異性体SMILES |

CC(CC/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO |

正規SMILES |

CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO |

製品の起源 |

United States |

Retrosynthesis Analysis

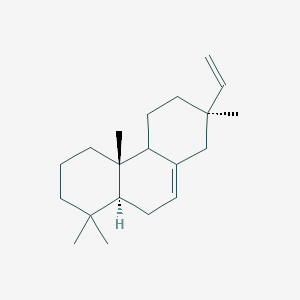

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,3-dimethyl-4-imidazolyl)methyl]-N-[4-(2-furanyl)phenyl]-3-piperidinecarboxamide](/img/structure/B1261567.png)

![3-[[1-(dimethylsulfamoyl)-4-piperidinyl]oxy]-N-[(3-methyl-5-isoxazolyl)methyl]benzamide](/img/structure/B1261568.png)

![(1R)-1-[(3aR,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol;hydrochloride](/img/structure/B1261570.png)